molecular formula C48H85N3O15P2 B1239194 [3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate CAS No. 83214-12-4

[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Katalognummer: B1239194
CAS-Nummer: 83214-12-4
Molekulargewicht: 1006.1 g/mol
InChI-Schlüssel: WVVFFOKRFKIBHD-XPWSMXQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein is a complex organic compound with the chemical formula C48H85N3O15P2 It is a derivative of cytosine arabinoside, which is known for its antiviral and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein involves multiple steps. The starting material is typically cytosine arabinoside, which undergoes phosphorylation to form the diphosphate derivative. This intermediate is then coupled with diolein under specific reaction conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Catalysts such as palladium on carbon are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its potential effects on cellular processes and its role in DNA synthesis.

    Medicine: Due to its antiviral and anticancer properties, it is investigated for potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This leads to the inhibition of cellular replication and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cytosine Arabinoside: A simpler derivative with similar antiviral and anticancer properties.

    1beta-Arabinofuranosylcytosine 5’-triphosphate: Another phosphorylated derivative with different biological activities.

Uniqueness

1beta-Arabinofuranosylcytosine 5’-diphosphate-1,2-diolein is unique due to its specific structure, which allows it to interact with cellular components in a distinct manner. Its combination of a diphosphate group and diolein moiety provides unique chemical and biological properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

83214-12-4

Molekularformel

C48H85N3O15P2

Molekulargewicht

1006.1 g/mol

IUPAC-Name

[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C48H85N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-67(57,58)66-68(59,60)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56/h17-20,35-36,40-41,45-47,54-55H,3-16,21-34,37-39H2,1-2H3,(H,57,58)(H,59,60)(H2,49,50,56)/b19-17+,20-18+

InChI-Schlüssel

WVVFFOKRFKIBHD-XPWSMXQVSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyme

1 beta-arabinofuranosylcytosine 5'-diphosphate-1,2-diolein
ARA-CDP-diolein

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.